(S)-(+)-1-Aminoethylphosphonic acid

説明

Characterization as a Phosphonic Acid Analogue of Alanine (B10760859)

The defining structural feature of (S)-(+)-1-Aminoethylphosphonic acid is its relationship to the common amino acid, L-alanine. It is classified as a phosphonic acid analogue of alanine because its carboxylic acid group (-COOH) is replaced by a phosphonic acid group (-P(O)(OH)₂). mdpi.comscilit.com This substitution of a planar carboxylic moiety with a tetrahedral phosphonic acid group is a key aspect of its chemical nature. mdpi.com While this change might seem subtle, it has profound implications for the molecule's three-dimensional shape, charge distribution, and how it interacts with biological molecules like enzymes. nih.gov Unlike the phosphate (B84403) esters, the phosphonate (B1237965) group is resistant to hydrolysis by enzymes that typically cleave phosphate bonds, making it a stable mimic in biological systems. nih.gov

Table 1: Comparison of Alanine and this compound

| Feature | Alanine | This compound |

|---|---|---|

| Functional Group | Carboxylic Acid (-COOH) | Phosphonic Acid (-P(O)(OH)₂) |

| Molecular Formula | C₃H₇NO₂ | C₂H₈NO₃P |

| Molar Mass | 89.09 g/mol | 125.06 g/mol nih.gov |

Significance of Chirality: Focus on the (S)-(+) Enantiomer in Biological Systems

Chirality is a fundamental concept in biology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. nih.gov Like most amino acids, 1-aminoethylphosphonic acid is chiral, meaning it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-(+) and (R)-(-). ontosight.ainih.gov

The (S)-(+) enantiomer is of particular interest due to its specific interactions within biological systems. tandfonline.com Research has shown that the biological activity of aminophosphonic acids is often dependent on the configuration of their stereoisomers. mdpi.com For instance, the (S)-isomer of 1-aminoethylphosphonic acid has been identified as a potent inhibitor of certain enzymes. ontosight.ai A primary example of this stereospecificity is its interaction with alanine racemase, an enzyme crucial for the synthesis of the bacterial cell wall. ontosight.ainih.gov The (S)-(+) enantiomer effectively inhibits this enzyme, a property not shared to the same extent by its (R)- counterpart. nih.gov This inhibitory action stems from the formation of a stable complex with the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), which blocks the enzyme's catalytic activity. nih.gov The specific orientation of the phosphonate group in the (S)-enantiomer within the enzyme's active site is critical for this potent inhibition. nih.gov

Overview of Research Trajectories in Chemical Biology and Medicinal Chemistry

The unique properties of this compound have spurred significant research in both chemical biology and medicinal chemistry. ontosight.ainih.gov

In chemical biology , this compound serves as a valuable tool for probing the mechanisms of enzymes, particularly those involved in amino acid metabolism. scilit.comtandfonline.com Its ability to act as a stable analogue of alanine allows researchers to study enzyme-substrate interactions and transition states in detail. nih.gov The stability of the phosphonate group to enzymatic cleavage makes it an ideal candidate for such mechanistic studies. nih.gov

In medicinal chemistry , the potent enzyme inhibitory activity of this compound has made it a lead compound in the development of new therapeutic agents. nih.gov Its demonstrated antimicrobial activity, stemming from the inhibition of bacterial cell wall synthesis, has been a major focus. ontosight.ainih.gov Researchers have explored its potential in creating novel antimicrobial agents. ontosight.ai Furthermore, the broader class of aminophosphonates is being investigated for a range of applications, including the development of antibacterial, and enzyme-inhibiting drugs. nih.govtandfonline.com The synthesis of phosphonopeptides, which incorporate aminophosphonic acids like the (S)-enantiomer of 1-aminoethylphosphonic acid, is an active area of research for creating new antibacterial compounds. tandfonline.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 66068-76-6 mendelchemicals.comsigmaaldrich.com |

| Molecular Formula | C₂H₈NO₃P nih.gov |

| Molecular Weight | 125.06 g/mol sigmaaldrich.comnih.gov |

| Form | Solid mendelchemicals.comsigmaaldrich.com |

| Melting Point | 290 °C (decomposes) mendelchemicals.comsigmaaldrich.com |

| Optical Activity | [α]20/D +4.8°, c = 5 in H₂O sigmaaldrich.com |

| IUPAC Name | [(1S)-1-aminoethyl]phosphonic acid nih.gov |

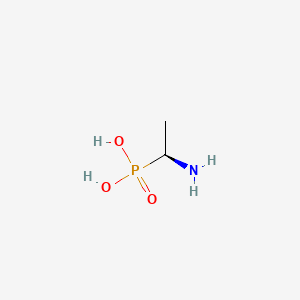

Structure

2D Structure

特性

IUPAC Name |

[(1S)-1-aminoethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO3P/c1-2(3)7(4,5)6/h2H,3H2,1H3,(H2,4,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQSKEDQPSEGAU-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299163 | |

| Record name | (S)-(1-Aminoethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66068-76-6 | |

| Record name | (S)-(1-Aminoethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66068-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoethylphosphonic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066068766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(1-Aminoethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-(1-Aminoethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOETHYLPHOSPHONIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV7Y1B14AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodological Advancements

Asymmetric Synthesis Methodologies for (S)-(+)-1-Aminoethylphosphonic Acid

The biological activity of aminophosphonic acids is often dependent on their stereochemistry. nih.gov For instance, the (R)-enantiomer of the phosphonic acid analog of leucine (B10760876) is a more potent inhibitor of leucine aminopeptidase (B13392206) than its (S)-counterpart. nih.gov Consequently, the development of asymmetric synthetic routes to obtain enantiomerically pure this compound is of paramount importance.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries have been widely employed to induce stereoselectivity in the synthesis of α-aminophosphonates. researchgate.net These methods involve the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. researchgate.net

One notable approach involves the use of chiral Schiff bases. For example, the Strecker reaction of a phosphonoacetaldehyde (B103672) with (S)-α-methylbenzylamine as a chiral auxiliary can produce enantiomerically enriched β-phosphono-α-amino nitriles. scispace.com Subsequent hydrolysis and debenzylation, which proceed without epimerization, yield the corresponding β-phosphono-α-amino acid with high enantiomeric excess. scispace.com Another strategy utilizes a chiral nickel(II) complex derived from an N-benzyl-(S)-proline derivative and glycine. scispace.com Stereoselective alkylation of this complex with iodomethyl diisopropylphosphite, followed by hydrolysis, affords the desired β-phosphono α-amino acid with excellent enantiomeric excess. scispace.com

The use of enantiopure hexahydrobenzoxazolidin-2-ones, prepared from inexpensive cyclohexene (B86901) oxide and (S)-α-phenylethylamine, has also been demonstrated as an effective chiral auxiliary. scispace.com The phosphonate (B1237965) group is introduced via amidation, and subsequent azidation of the sodium enolate with trisyl azide (B81097) proceeds with high diastereoselectivity. scispace.com

Table 1: Examples of Chiral Auxiliary-Based Syntheses

| Chiral Auxiliary | Key Reaction | Diastereomeric/Enantiomeric Excess | Reference |

| (S)-α-methylbenzylamine | Strecker Reaction | 86% ee | scispace.com |

| Chiral Nickel(II) complex | Alkylation | 99% ee | scispace.com |

| Enantiopure hexahydrobenzoxazolidin-2-ones | Azidation | Excellent diastereoselectivity | scispace.com |

| (S)-phenylalanine derivative | Esterification and Cyclization | 89:11–99:1 dr | mdpi.com |

ee = enantiomeric excess; dr = diastereomeric ratio

Enantioselective Reaction Pathways

Enantioselective catalysis offers a more atom-economical approach to chiral α-aminophosphonates by using a small amount of a chiral catalyst to generate the desired stereocenter. scispace.com A variety of enantioselective methods have been developed, including organocatalytic and metal-catalyzed reactions.

An organocatalytic approach involves the α-amidoalkylation of dimethyl phosphite (B83602) with 1-(N-acylamino)alkylphosphonium salts in the presence of a chiral phase-transfer catalyst, such as a cinchona alkaloid derivative. nih.gov This method can produce N-protected α-aminoethylphosphonates with good yields and high enantioselectivity. nih.gov

Copper(I)-pybox complexes have been successfully employed as catalysts for the enantioselective addition of terminal alkynes to iminophosphonates, yielding α-aminopropargylphosphonates with good yields and enantiomeric excesses up to 81%. nih.gov This method provides a route to enantioenriched α-aminophosphonic acid derivatives. nih.gov

Synthesis of Phosphonopeptide Analogues Incorporating this compound

Phosphonopeptides, where a phosphonate linkage replaces a standard peptide bond, are of significant interest as they can act as inhibitors of enzymes involved in bacterial cell wall biosynthesis. nih.gov The incorporation of this compound (also referred to as D-Ala(P)) into peptide chains has been a key strategy in the development of novel antibacterial agents. nih.gov

Phosphonodepsidipeptide Synthesis and Derivatives

Phosphonodepsidipeptides are analogs of depsipeptides where a phosphonate ester linkage replaces an ester bond. beilstein-journals.org These compounds are generally more stable than the corresponding phosphonopeptides due to the greater stability of the phosphonate bond compared to the phosphonamidate bond. beilstein-journals.org

A general method for the synthesis of phosphonodepsidipeptides involves the coupling of N-protected 1-aminoalkylphosphonochloridates with hydroxy esters. beilstein-journals.org For instance, N-Cbz-1-aminoethylphosphonochloridate can be coupled with methyl (S)-2-hydroxy-3-phenylpropanoate, followed by hydrogenolysis to yield the phosphonodepsidipeptide. beilstein-journals.org This product can be further functionalized, for example, by coupling with cyclen to create inhibitors of carboxypeptidase A. beilstein-journals.org

Multicomponent condensation reactions provide a direct, one-pot synthesis of phosphonodepsipeptides from simple starting materials like benzyl (B1604629) carbamate, aldehydes, and methyl dichlorophosphite, followed by alcoholysis with hydroxy esters. beilstein-journals.org

Solid-Phase Synthetic Methodologies for Phosphonopeptides

Solid-phase peptide synthesis (SPPS) offers an efficient way to prepare phosphonopeptides. scispace.com The general process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. csic.es The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group is a common strategy in SPPS. nih.gov

For the synthesis of phosphonopeptides, protected phosphoamino acid derivatives are incorporated during the standard coupling cycles. nih.gov A key advancement in the Fmoc-based SPPS of phosphopeptides was the introduction of the monobenzyl protecting group for the phosphate (B84403) moiety, which minimizes the side reaction of β-elimination. nih.gov

Specialized linkers can be used to attach the peptide to the solid support, allowing for the removal of side-chain protecting groups without cleaving the peptide from the resin. nih.gov This enables the use of solid-phase-bound phosphopeptides in pull-down assays and other studies of peptide-protein interactions. nih.gov

Chemical Derivatization and Functionalization Reactions

The chemical modification of this compound and its derivatives is crucial for various applications, including the development of analytical methods and the synthesis of more complex molecules.

A general method for the derivatization of aminoalkylphosphonic acids for analysis by gas chromatography-mass spectrometry (GC-MS) has been developed. nih.gov This involves reaction with trifluoroacetic acid and trifluoroacetic anhydride, followed by esterification with ethereal diazo-n-butane. nih.gov This procedure allows for the characterization of microgram quantities of the analyte. nih.gov

The amino and phosphonic acid groups of this compound can be protected using standard methods employed in peptide and phosphinic acid synthesis. google.com For example, the amino group can be protected with groups like tert-butyloxycarbonyl (Boc) or carbobenzoxy (Cbz). google.com These protecting groups can be removed by various methods, such as treatment with strong acids like hydrogen bromide in acetic acid or trifluoroacetic acid, or by catalytic reduction. google.comgoogle.com

Biochemical Mechanisms and Enzymatic Interactions

Enzyme Inhibition by (S)-(+)-1-Aminoethylphosphonic Acid and its Derivatives

This compound, a phosphonate (B1237965) analog of alanine (B10760859), and its derivatives are notable for their ability to inhibit various enzymes crucial for bacterial metabolism and survival. Their mechanism of action often involves mimicking the natural substrate or the transition state of the enzymatic reaction, leading to competitive or time-dependent inactivation of the target enzyme. This inhibitory activity is central to their potential as antibacterial agents.

Alanine racemase (Alr) is a bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. wikipedia.org D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls, making alanine racemase a key target for antimicrobial drugs. wikipedia.org this compound, also referred to as L-1-aminoethylphosphonic acid (L-Ala-P), is a potent inhibitor of this enzyme, particularly in Gram-positive bacteria. nih.govacs.orgnih.govasm.org

The inhibition of alanine racemase from Gram-positive bacteria like Bacillus stearothermophilus by 1-aminoethylphosphonic acid (Ala-P) is a time-dependent process. nih.govacs.orgnih.govasm.orgnih.gov The mechanism involves a two-step reaction pathway. Initially, Ala-P binds to the enzyme in a weak, reversible, and competitive manner. nih.gov Subsequently, it undergoes a slow isomerization to form a stable, noncovalent enzyme-inhibitor complex. nih.gov This complex dissociates extremely slowly, with a reported half-life of about 25 days, leading to the effective inactivation of the enzyme. nih.gov

This potent inhibition is rooted in the interaction between the phosphonate inhibitor and the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.govacs.org Ala-P forms a stable external aldimine (an imine linkage) with the PLP cofactor. nih.govacs.org Crystallographic studies have revealed that in this inhibited state, the phosphonate group of the inhibitor interacts with key catalytic residues in the active site. nih.govacs.org These interactions render the catalytic residues unavailable for the normal reaction cycle. nih.govacs.org Furthermore, the geometry of the formed aldimine appears to be misaligned for the crucial step of Cα proton abstraction, further contributing to the stability of the inhibited complex and the potent inactivation of the enzyme. nih.govacs.org The formation of this protonated Ala-P-PLP aldimine has been conclusively demonstrated using solid-state 15N NMR spectroscopy.

| Parameter | Value | Enzyme Source | Significance |

|---|---|---|---|

| Initial Inhibition Constant (KI) | 1 mM | Bacillus stearothermophilus | Represents the initial weak, competitive binding of the inhibitor. nih.gov |

| Inactivation Rate (kinact) | 6-9 min-1 | Bacillus stearothermophilus | Rate of isomerization to the stable, slowly dissociating complex. nih.gov |

| Dissociation Half-Life (t1/2) | ~25 days | Bacillus stearothermophilus | Indicates the extreme stability of the enzyme-inhibitor complex, leading to prolonged inactivation. nih.gov |

Alanine racemase exhibits enantiomeric specificity in its interaction with 1-aminoethylphosphonic acid. The enzyme catalyzes the interconversion of L-alanine and D-alanine, and both enantiomers of the inhibitor, L-Ala-P ((S)-enantiomer) and D-Ala-P ((R)-enantiomer), can interact with the enzyme. nih.gov Studies on alanine racemase from Bacillus stearothermophilus have shown that both the D and L isomers of Ala-P cause time-dependent inactivation. nih.gov The antibacterial activity is often associated with the L-enantiomer, which is transported into bacterial cells via peptide permeases as part of a larger molecule like alaphosphin (B1204427) (L-alanyl-L-1-aminoethylphosphonic acid). nih.govasm.org Inside the cell, peptidases cleave the molecule, releasing the active L-1-aminoethylphosphonic acid inhibitor. nih.govasm.org The crystal structure of alanine racemase in complex with the inhibitor has been determined using (R)-1-Aminoethylphosphonic acid (which corresponds to the L-alanine analogue, L-Ala-P). nih.govacs.orgnih.gov

D-alanine-D-alanine synthetase (Ddl), also known as D-Ala-D-Ala ligase, is another critical enzyme in the bacterial cell wall synthesis pathway. It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide. Derivatives of 1-aminoethylphosphonic acid have been shown to inhibit this enzyme.

Specifically, the D-enantiomer, D-(1-aminoethyl)phosphonic acid (D-Ala-P), exhibits time-dependent inhibition of D-Ala-D-Ala ligase from Salmonella typhimurium in the presence of ATP. nih.gov This inhibition is characterized by a rapid onset followed by a slow dissociation of the inhibitory complex. nih.gov The mechanism is believed to involve the formation of an E•I•ATP complex in equilibrium with E•I, phosphate (B84403), and ADP. nih.gov Chlorinated derivatives, such as the monochloro and dichloro derivatives of Ala-P, also demonstrate strong inhibition of D-Ala:D-Ala ligase from Streptococcus faecalis. nih.gov

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| Inhibition Constant (Ki) | 0.5 mM | Salmonella typhimurium | nih.gov |

| Association Rate Constant (kon) | 27 M-1s-1 | Salmonella typhimurium | nih.gov |

| Half-life for Regain of Activity (t1/2) | 1.73 min | Salmonella typhimurium | nih.gov |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a reaction important for the survival of certain pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy against infections caused by such pathogens. nih.govplos.org While specific studies focusing solely on this compound are not prominent in the reviewed literature, broader studies on aminophosphonic and aminophosphinic acid derivatives have demonstrated their potential as urease inhibitors. nih.gov These organophosphorus compounds have been evaluated against H. pylori urease, showing a competitive reversible mode of inhibition with Ki values ranging from the micromolar to sub-micromolar level, indicating potent activity. nih.gov For instance, compounds like N-n-Hexylaminomethyl-P-aminomethylphosphinic acid exhibited a Ki of 0.294 µM, significantly more potent than the established inhibitor acetohydroxamic acid (Ki = 23 µM). nih.gov

8-Amino-7-oxopelargonate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase (KAPAS), is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in biotin (B1667282) (vitamin B7) biosynthesis in microorganisms and plants. nih.govebi.ac.uk This pathway is essential for these organisms, making its enzymes potential targets for the development of new antibiotics or herbicides. ebi.ac.uk AONS catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate. nih.govebi.ac.uk

This compound and related analogs have been investigated as inhibitors of this enzyme. Studies on 8-amino-7-oxopelargonate synthase have demonstrated slow-binding and competitive inhibition by substrate and intermediate analogs. The enzyme from E. coli is competitively inhibited by D-alanine. uniprot.org The phosphonate functionality in inhibitors can act as a mimic of the carboxylate group of the substrate or the tetrahedral transition state of the reaction, leading to effective binding in the active site.

Modulation of Other Enzymes (e.g., Angiotensin-Converting Enzyme as a class of phosphonate inhibitors)

This compound belongs to the class of phosphonate compounds, which have been recognized for their ability to act as inhibitors of various enzymes, including the Angiotensin-Converting Enzyme (ACE). nih.gov ACE is a key enzyme in the renin-angiotensin system, playing a crucial role in the regulation of blood pressure. cvpharmacology.comyoutube.com The inhibitory activity of phosphonates is largely attributed to the ability of the phosphonate group to interact with the zinc ion present in the active site of ACE. nih.govacs.org

Phosphonate inhibitors are designed to mimic the transition state of the peptide substrate hydrolysis catalyzed by ACE. pnas.orgnih.gov The tetrahedral geometry of the phosphonate group is thought to resemble the presumed tetrahedral intermediate of the peptide bond cleavage. pnas.org This mimicry allows for strong binding to the active site, thereby inhibiting the enzyme's activity. The interaction involves the phosphonate coordinating with the zinc atom and forming a network of hydrogen bonds with several conserved amino acid residues in both the N-terminal and C-terminal domains of ACE. nih.govacs.org

The K-26 family of naturally occurring N-modified tripeptides, which terminate in a phosphonate analog of tyrosine, are potent inhibitors of human ACE. nih.govacs.orgnih.gov While the standalone (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid ((R)-AHEP) does not show potent activity on its own (IC50 > 1 μM), its incorporation into a tripeptide structure significantly enhances its inhibitory effect. nih.govacs.org Conversely, replacing the phosphonate group with a carboxylate in these analogs leads to a dramatic 1500-fold decrease in ACE inhibitory activity, highlighting the critical role of the phosphonate moiety. nih.govacs.orgnih.gov

The stereochemistry of the α-amino phosphonate is also a significant determinant of its inhibitory potency. nih.govacs.orgnih.gov Studies on synthetic analogs of the K-26 family have shown that diastereomers containing the naturally occurring (R)-AHEP are 10- to 400-fold more potent than those with the (S)-AHEP stereochemistry. nih.gov

Table 1: Inhibition of Angiotensin-Converting Enzyme by Various Compounds

| Compound | Target Enzyme | Inhibition Metric (Ki or IC50) | Reference |

|---|---|---|---|

| Nα-Phosphoryl-L-alanyl-L-proline | Angiotensin Converting Enzyme | Ki = 1.4 nM | nih.gov |

| Nα-Phosphoryl-valyltryptophan | Angiotensin Converting Enzyme | Ki = 12 nM | nih.gov |

| Nα-Phosphorylglycylglycine | Angiotensin Converting Enzyme | Ki = 25 µM | nih.gov |

| N-phosphoryl-δ-aminovaleric acid | Angiotensin Converting Enzyme | Ki = 178 µM | nih.gov |

| (R)-AHEP | Human Angiotensin-I Converting Enzyme | IC50 > 1 µM | nih.govacs.org |

| Captopril | Bacterial Dicarboxypeptidases | Low nanomolar range | nih.govacs.org |

| K-26 | Mammalian ACE | Potent inhibitor | nih.govacs.org |

| K-26 | Bacterial ACE-like enzymes | Poor inhibitor | nih.govacs.org |

Transport Mechanisms and Intracellular Processing in Prokaryotic Systems

The uptake of phosphonates like this compound into prokaryotic cells is often facilitated by transport systems designed for structurally similar molecules, such as amino acids and peptides. nih.govnih.gov This "Trojan horse" strategy allows these compounds, which might otherwise be impermeable to the bacterial cell wall, to gain entry into the cytoplasm. nih.gov

Dipeptide Transport System Utilization

Prokaryotes possess various peptide transport systems, including dipeptide (Dpp), tripeptide (Tpp), and oligopeptide (Opp) permeases. umich.edu Phosphonodipeptides, which are dipeptides containing a phosphonic acid residue, have been shown to be accumulated by Escherichia coli through a process that appears to involve multiple permeases. nih.gov Competition studies have indicated that these phosphonodipeptides have a low affinity for the system that transports phosphonooligopeptides but are readily taken up by mutants that are unable to transport the toxic peptide triornithine. nih.gov

The transport of these phosphonopeptides is an active process, dependent on energy sources like glucose. nih.gov The dipeptide transport system (Dpp) has been identified as a key route of entry for certain phosphonopeptides. researchgate.net For instance, mutations in the dpp operon, which encodes for a dipeptide permease transport system, have been shown to affect the uptake of these compounds. researchgate.net However, phosphonodipeptides containing D-amino acid residues are not significantly transported, indicating a degree of stereospecificity in the transport system. nih.gov In contrast, phosphonooligopeptides are generally transported by a distinct, saturable permease system that they have a high affinity for, which is the same system utilized by triornithine. nih.gov

Intracellular Release of the Active Phosphonic Acid Moiety

Once inside the prokaryotic cell, the phosphonopeptide prodrug must be processed to release the active phosphonic acid moiety. nih.govnih.gov This intracellular release is typically achieved through the action of intracellular peptidases. nih.govnih.gov These enzymes hydrolyze the peptide bond, liberating the amino acid and the 1-aminoethylphosphonic acid. nih.gov

The metabolism of phosphonooligopeptides within the cell is initiated almost exclusively by hydrolysis from the N-terminus by an L-specific peptidase. nih.gov This initial cleavage is followed by a final hydrolysis step that yields L-1-aminoethylphosphonic acid from the intermediate phosphonodipeptide. nih.gov This final step is sensitive to the aminopeptidase (B13392206) inhibitor bestatin, unlike the initial hydrolysis. nih.gov The efficiency of this intracellular cleavage is crucial for the biological activity of the phosphonate compound. nih.gov

Interaction with Neurotransmitter Systems (Theoretical Frameworks)

The structural similarity of aminophosphonic acids, including this compound, to endogenous amino acid neurotransmitters suggests a theoretical framework for their potential interaction with various components of neurotransmitter systems. nih.govtmc.edu Neurotransmitters like glutamate, which is the principal excitatory neurotransmitter in the brain, and GABA (gamma-aminobutyric acid), the main inhibitory neurotransmitter, are amino acids. nih.govtmc.edukenhub.comuth.edu

The phosphonic acid group can be considered an isostere of the carboxylic acid group found in many neurotransmitters. This structural analogy forms the basis for the hypothesis that aminophosphonates could interact with the receptors, transporters, and enzymes involved in neurotransmission. nih.gov For example, neurotoxic compounds, including organophosphates, are known to interfere with neurotransmission by affecting enzymes that synthesize or metabolize neurotransmitters, as well as the receptors themselves. nih.gov

Within the cholinergic system, certain N-substituted α-aminophosphonates have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Theoretical and experimental studies suggest that these inhibitors can interact with either the peripheral anionic site (PAS), the catalytic triad (B1167595) of AChE, or both. nih.gov The protonated amino group in some aminophosphonates is thought to be responsible for cation–π interactions and hydrogen bonding within the enzyme's active site. nih.gov

Therefore, it is plausible that this compound could theoretically act as a ligand for neurotransmitter receptors or as a modulator of enzymes involved in neurotransmitter metabolism, based on its structural resemblance to endogenous signaling molecules. However, it is important to note that these are theoretical frameworks, and specific interactions would need to be confirmed through experimental studies. nih.govnih.gov

Biological Roles and Metabolic Fates in Model Organisms

Role in Bacterial Physiology and Cell Wall Biosynthesis Disruption

(S)-(+)-1-Aminoethylphosphonic acid is a structural analog of the amino acid D-alanine. plos.orgnih.gov This mimicry allows it to interfere with bacterial cell wall biosynthesis, a pathway that is essential for maintaining the structural integrity of most bacteria. The bacterial cell wall is a rigid layer composed of peptidoglycan, which contains short peptide chains with D-amino acids, including D-alanine.

The antibacterial activity of phosphonopeptides containing a C-terminal L-1-aminoethylphosphonic acid residue, such as alafosfalin, has been well-documented. nih.gov These molecules are actively transported into bacterial cells, where they are cleaved, releasing high concentrations of the aminoalkylphosphonic acid. nih.gov In the case of this compound, its structural resemblance to D-alanine leads to the inhibition of key enzymes involved in peptidoglycan synthesis, such as alanine (B10760859) racemase and D-Ala-D-Ala synthetase. nih.govuniprot.org This disruption of cell wall formation ultimately leads to cell lysis and bacterial death, highlighting the bactericidal properties of this compound. plos.orgnih.govnih.gov

Bacterial Catabolism and Detoxification Pathways

Bacteria have evolved sophisticated mechanisms to utilize phosphonates as a phosphorus source, particularly under phosphate-limiting conditions. These pathways also serve to detoxify potentially harmful phosphonate (B1237965) analogs.

The phn Operon and Carbon-Phosphorus Lyase Pathway

In Escherichia coli and other bacteria, the uptake and catabolism of many organophosphonates are governed by the phn operon, which consists of a series of genes (phnC to phnP). plos.orgnih.govbohrium.com This operon encodes the proteins that constitute the Carbon-Phosphorus (C-P) lyase pathway, a complex enzymatic machinery capable of cleaving the stable C-P bond. researchgate.netnih.govresearchgate.net The C-P lyase pathway allows bacteria to liberate inorganic phosphate (B84403) from a wide range of phosphonates, which can then be assimilated into cellular metabolism. bohrium.comresearchgate.net The catabolism of 1-aminoalkylphosphonic acids requires the coordinated action of multiple Phn proteins. nih.gov

Role of Aminoalkylphosphonate N-acetyltransferase (PhnO) in Detoxification and Phosphorus Utilization

Within the phn operon, the phnO gene encodes a crucial enzyme called aminoalkylphosphonate N-acetyltransferase. plos.orgnih.govnih.gov This enzyme utilizes acetyl-CoA to acetylate the amino group of various aminoalkylphosphonates, including this compound. plos.orguniprot.orgnih.gov

The N-acetylation by PhnO serves a dual purpose. Firstly, it is a detoxification mechanism. plos.orgnih.gov Since this compound is toxic to bacteria due to its interference with cell wall synthesis, acetylation neutralizes its bactericidal effects. plos.orgnih.govnih.gov In the absence of a functional phnO gene, E. coli is susceptible to the toxic effects of this compound, and its rescue requires the addition of D-alanine. plos.orgnih.govnih.gov

Secondly, the acetylation is a preparatory step for the utilization of the phosphonate as a phosphorus source. plos.orgnih.gov The N-acetylated derivative is then further processed by the C-P lyase pathway to cleave the C-P bond and release phosphate. plos.orgnih.gov The expression of phnO is essential for bacteria to utilize aminomethylphosphonate (B1262766) and (S)-1-aminoethylphosphonate as a phosphate source. plos.orgnih.gov

| Substrate of PhnO | Requirement of PhnO for P Utilization | Detoxification Role |

| (S)-1-Aminoethylphosphonate | Yes | Yes |

| Aminomethylphosphonate | Yes | - |

| 2-Aminoethylphosphonate | No | No |

| 3-Aminopropylphosphonate | No | No |

| (R)-1-Aminoethylphosphonate | Not utilized as P source | - |

This table summarizes the substrate specificity and physiological role of PhnO in E. coli based on available research findings. plos.orgnih.govnih.gov

Biosynthesis of Natural Products Containing Carbon-Phosphorus Bonds

The C-P bond is a key feature of a diverse array of natural products with significant biological activities, including antibiotics and herbicides. nih.govasm.org The biosynthesis of these compounds often involves common enzymatic strategies and key intermediates.

Enzymatic Transformations in Phosphonate Biosynthesis Pathways

The vast majority of phosphonate biosynthetic pathways initiate with the isomerization of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy), a reaction catalyzed by the enzyme phosphoenolpyruvate mutase (PepM). nih.govnih.govpnas.org This step is crucial as it establishes the C-P bond. nih.gov Due to the unfavorable equilibrium of this reaction, the formation of PnPy is tightly coupled to a subsequent, essentially irreversible step, which is often a decarboxylation. nih.gov

Following the formation of PnPy, the pathways diverge to produce a variety of phosphonate intermediates. One common route involves the decarboxylation of PnPy to phosphonoacetaldehyde (B103672), which can then be transaminated to form 2-aminoethylphosphonate (2-AEP). nih.govnih.gov Another important branch involves the transamination of PnPy to yield phosphonoalanine. acs.org

Agricultural Research Relevance: Investigating Herbicide Potential and Plant Growth Regulation

Aminophosphonates, the chemical class to which this compound belongs, are recognized for their biological activities. tandfonline.comresearchgate.net These compounds are structural mimics of natural amino acids, where a phosphonic acid group replaces the typical carboxylic acid group. researchgate.net This structural similarity allows them to act as antagonists in amino acid metabolism, inhibiting enzymes and thereby affecting the physiological activity of plant cells. tandfonline.comresearchgate.net This interference can manifest as either herbicidal action or regulation of plant growth. tandfonline.comresearchgate.net

Investigating Herbicide Potential

The herbicidal potential of aminophosphonates is linked to their ability to disrupt essential biochemical processes in plants. pan.olsztyn.pl Research into related α-amino phosphonate derivatives has demonstrated their capacity for excellent and selective herbicidal activities against various weeds. nih.gov For instance, studies on novel α-amino phosphonate derivatives containing a uracil (B121893) moiety showed significant inhibition against weeds like Amaranthus retroflexus (redroot pigweed) and Digitaria sanguinalis (large crabgrass), in some cases exceeding the performance of the commercial herbicide glyphosate (B1671968) in pre-emergence treatments. nih.gov

A critical aspect of the herbicidal activity of chiral molecules like this compound is enantioselectivity. The spatial arrangement of atoms (stereochemistry) can lead to different biological activities between enantiomers (mirror-image isomers). In many chiral herbicides, one enantiomer is significantly more active than the other. This principle suggests that the herbicidal efficacy of 1-aminoethylphosphonic acid is likely dependent on which stereoisomer is used.

While specific data on the herbicidal efficacy of this compound against a range of plant species is a continuing area of research, the general activity of the aminophosphonate class is well-documented.

Table 1: Herbicidal Activity of Related α-Amino Phosphonate Derivatives

| Compound Class | Target Weeds | Observed Effects | Reference |

| α-Amino phosphonates with uracil moiety | Amaranthus retroflexus, Digitaria sanguinalis, Solanum nigrum, Ipomoea hederacea | High inhibition in pre- and post-emergence treatments; some compounds showed 100% inhibition at 250-1000 g/ha. | nih.gov |

| Cyclic aminophosphonates | General | Good individual biological activity; potential for synergistic effects when mixed with glyphosate. | pan.olsztyn.pl |

| Aminophosphonates (General) | General | Inhibit various biochemical processes by acting as amino acid antagonists. | pan.olsztyn.pl |

This table presents data on related compounds to illustrate the general herbicidal potential of the aminophosphonate class, as specific data for this compound is under investigation.

Investigating Plant Growth Regulation

Beyond herbicidal effects, aminophosphonates are also explored for their ability to regulate plant growth. tandfonline.comresearchgate.net Biostimulants based on amino acids and their derivatives have been shown to enhance crop yield and quality. mdpi.comnih.gov These products can accelerate plant life processes, improve stress resistance, and stimulate root and leaf development. mdpi.com

The application of amino acid-based biostimulants in agriculture has demonstrated positive outcomes. For example, field experiments with winter wheat treated with amino acid-based products resulted in a significant increase in grain yield—up to 11% higher than the control group. mdpi.comnih.gov These treatments also led to improved grain quality, including higher protein content and increased concentrations of essential micronutrients like copper, sodium, and calcium. nih.gov The mechanism behind these effects is often attributed to enhanced nitrogen uptake and assimilation, and hormone-like activity (e.g., auxin- and gibberellin-like effects). mdpi.com

Table 2: Effects of Amino Acid-Based Biostimulants on Winter Wheat

| Biostimulant (Product Name) | Application Rate | Change in Grain Yield (Compared to Control) | Other Observed Benefits | Reference |

| AminoPrim | 1.0 L/ha | +5.4% | Increased ash content, Zeleny sedimentation index, protein content, and micronutrient content. | nih.gov |

| AminoHort | 1.25 L/ha | +11% | Increased ash content, Zeleny sedimentation index, protein content, and micronutrient content. | nih.gov |

This table shows the effects of general amino acid-based biostimulants, which provides a basis for investigating the specific plant growth regulatory potential of this compound.

Advanced Spectroscopic and Computational Investigations

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations serve as a powerful tool for investigating the conformational landscape and electronic properties of (S)-(+)-1-Aminoethylphosphonic acid. These computational methods provide insights that complement experimental data, aiding in a comprehensive understanding of the molecule's behavior.

Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. nih.govnii.ac.jp By applying DFT with specific basis sets, such as B3LYP/6-31G(d,p), researchers can calculate various quantum chemical parameters that describe the molecule's stability and reactivity. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the energy gap (ΔEgap), is particularly important as it indicates the energy required for electronic excitation and is related to the molecule's chemical stability. nih.govijcce.ac.ir A smaller energy gap suggests higher reactivity. ijcce.ac.ir

Other calculated properties that help in understanding the molecule's behavior include:

Electronegativity (χ): A measure of an atom's ability to attract electrons. nih.gov

Chemical Hardness (η) and Softness (σ): These parameters relate to the resistance of the electron cloud to deformation and are indicative of the molecule's stability. nih.gov

Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. nih.gov

Analysis of Zwitterionic Forms and Tautomeric Equilibria in Solution

In solution, this compound can exist in different forms, including a zwitterionic form where the amino group is protonated (-NH3+) and the phosphonic acid group is deprotonated (-PO3H-). The equilibrium between the neutral molecule and its zwitterionic tautomer is a key aspect of its chemistry.

Computational studies have shown that in the gas phase, the neutral form of similar aminophosphonic acids is more stable than the zwitterionic form. researchgate.net However, in polar solvents, the zwitterionic form can be stabilized. The presence of different chemical states of the amine group (NH2 and NH3+) can be investigated using techniques like X-ray Photoelectron Spectroscopy (XPS), which provides semi-quantitative information about their relative fractions. uantwerpen.be DFT calculations can further reveal intra- and intermolecular interactions, including hydrogen bonding, that stabilize different conformations in solution. uantwerpen.be

Computational Modeling of Solvent Effects (e.g., SCRF, PCM)

To accurately model the behavior of this compound in a real-world environment, it is essential to consider the influence of the solvent. Computational models like the Self-Consistent Reaction Field (SCRF) and the Polarizable Continuum Model (PCM) are employed for this purpose. ruc.dkgaussian.comq-chem.com

These models treat the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. ruc.dkq-chem.com The solute's electron density polarizes the solvent, which in turn creates a reaction field that affects the solute's electronic structure and properties. q-chem.com This interaction is calculated self-consistently until convergence is reached. q-chem.com

Different variations of the PCM model exist, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (C-PCM). gaussian.comq-chem.com The SMD (Solvation Model based on Density) model is another advanced option that includes corrections for effects like cavitation, dispersion, and solvent structure, often providing more accurate solvation free energies. researchgate.net The choice of the solvent model and the level of theory can significantly impact the calculated properties, and it is often recommended to compare results from different models to ensure reliability. researchgate.net These computational approaches allow for the calculation of properties in solution, providing a more realistic picture of the molecule's behavior. nii.ac.jpruc.dk

Vibrational Spectroscopy for Structural Characterization (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental tool for the structural characterization of this compound. spectroscopyonline.comnih.gov These methods probe the vibrational modes of the molecule, providing a unique fingerprint that is sensitive to its structure, conformation, and intermolecular interactions. nih.govspectroscopyonline.com

In a typical analysis, the experimental IR and Raman spectra are recorded and then compared with theoretical spectra calculated using computational methods like DFT. nih.gov For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. nih.gov The calculated vibrational frequencies and their corresponding assignments help in the interpretation of the experimental spectra. nih.gov

Key vibrational bands for this compound and related aminophosphonic acids include:

N-H stretching vibrations: The stretching modes of the amine group (NH2 or protonated NH3+) typically appear in the high-frequency region of the spectrum. spectroscopyonline.com

C-H stretching vibrations: These vibrations arise from the methyl and methine groups in the ethyl side chain. spectroscopyonline.com

P=O and P-O stretching vibrations: The phosphonic acid group gives rise to characteristic stretching vibrations for the P=O and P-O bonds. uantwerpen.be The absence or presence of a P=O absorption band can provide insights into the binding mode of the phosphonate (B1237965) group, such as monodentate, bidentate, or tridentate coordination. uantwerpen.be

Deformation vibrations: These include bending and twisting modes of the various functional groups, which appear at lower frequencies. spectroscopyonline.com

The position, intensity, and shape of these vibrational bands can be influenced by factors such as hydrogen bonding and the molecule's conformation. uantwerpen.bespectroscopyonline.com Therefore, a detailed analysis of the vibrational spectra, in conjunction with computational modeling, provides valuable information about the structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) Studies for Structural and Mechanistic Elucidation (¹H, ¹³C, ³¹P, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural and mechanistic elucidation of this compound in solution. weebly.comslideshare.netjchps.com By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ³¹P, and ¹⁵N, NMR provides a wealth of information about the molecule's connectivity, conformation, and dynamic behavior. weebly.comresearchgate.netnih.gov

¹H NMR: Proton NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. jchps.comchemicalbook.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.govijcce.ac.ir

³¹P NMR: Phosphorus-31 NMR is particularly valuable for studying phosphonic acids. The chemical shift of the ³¹P nucleus is highly sensitive to its chemical environment, including the protonation state of the phosphonic acid group and the nature of its interactions with other molecules. nih.gov The pH dependence of the ³¹P NMR chemical shift can be used to determine the pKa values of the compound. nih.gov

¹⁵N NMR: Nitrogen-15 NMR can provide insights into the electronic environment of the nitrogen atom in the amino group. researchgate.netnih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish correlations between different nuclei and to fully assign the NMR spectra, especially for complex molecules. weebly.com Theoretical calculations of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method can aid in the interpretation of experimental spectra. ijcce.ac.ir

The following table summarizes typical NMR data for aminophosphonic acids.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 3.0-4.0 | m | CH | |

| ¹H | 1.3-1.6 | d | CH₃ | |

| ¹³C | 45-55 | CH | ||

| ¹³C | 15-25 | CH₃ | ||

| ³¹P | 10-30 | PO₃H₂ |

Mass Spectrometry in Chiral Recognition and Gas-Phase Complexation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of this compound. nih.govrsc.org In the context of this chiral compound, MS is particularly valuable for studying chiral recognition and gas-phase complexation. nih.govnih.govrsc.org

Electrospray ionization (ESI) is a soft ionization technique commonly used to generate gas-phase ions of non-volatile and thermally labile molecules like amino acids and their derivatives. researchgate.netnih.gov

Chiral Recognition:

Chiral recognition by mass spectrometry often involves the formation of diastereomeric complexes in the gas phase. nih.gov This can be achieved by introducing a chiral selector molecule. nih.govrsc.org When this compound (the analyte) is mixed with a chiral selector of a defined configuration, they can form non-covalent complexes, such as protonated trimers. nih.govrsc.org

The stability of these diastereomeric complexes can differ, leading to different fragmentation patterns upon collision-induced dissociation (CID). nih.gov By analyzing the relative abundances of the fragment ions, it is possible to distinguish between the enantiomers of the analyte. nih.gov

Gas-Phase Complexation:

This compound can form complexes with various metal ions in the gas phase. nih.govrsc.org The study of these complexes provides insights into the intrinsic binding properties of the molecule without the influence of a solvent. rsc.org The fragmentation of these gas-phase complexes, induced by techniques like CID, can reveal information about the binding sites and the strength of the interactions. nih.govnih.gov The study of ion/ion reactions in the gas phase can also be used to probe the reactivity and structure of these complexes. nih.gov

The combination of mass spectrometry with computational modeling, such as molecular mechanics (MM2) force field calculations, can further aid in understanding the structures and relative stabilities of the observed gas-phase complexes. nih.gov

Molecular Docking and In Silico Predictions of Receptor and Enzyme Interactions

Computational methods, such as molecular docking and in silico target prediction, are essential tools for elucidating the molecular mechanisms of bioactive compounds and for predicting their potential biological targets. nih.govnih.gov These approaches model the interaction between a small molecule (ligand) and a protein at the atomic level, which helps in characterizing the behavior of the ligand at the binding site of a target protein. nams-annals.in For this compound, these techniques have been instrumental in understanding its interaction with key enzymes, most notably alanine (B10760859) racemase.

Detailed research has shown that alanine racemase is a significant target for 1-aminoethylphosphonic acid. nih.govresearchgate.net This bacterial enzyme is crucial for peptidoglycan biosynthesis as it catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall. researchgate.net The absence of this enzyme in humans makes it an attractive target for the development of antibacterial agents. researchgate.net

Molecular docking and crystallographic studies have provided a detailed picture of how this compound inhibits alanine racemase. nih.gov The compound, a synthetic analogue of L-alanine, acts as a time-dependent inactivator of the enzyme. nih.gov Upon entering the active site, it forms a stable external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, but this complex is not effectively racemized or hydrolyzed. nih.govnih.gov This stability is key to its inhibitory action. The crystal structure of the enzyme-inhibitor complex reveals that the phosphonate group of the acid plays a critical role. nih.gov Its oxygen atoms form hydrogen bonds with several amino acid residues and water molecules within the active site. nih.gov This interaction with catalytic residues renders them unavailable for the normal catalytic process. nih.gov Furthermore, the resulting aldimine appears to be improperly aligned for the crucial Cα proton abstraction step, further contributing to the potent and stable inactivation of the enzyme. nih.gov

The binding interactions between this compound and the active site of alanine racemase have been characterized in detail. The key interactions responsible for the inhibition are summarized below.

| Interacting Moiety of Ligand | Interacting Residues/Molecules in Enzyme Active Site | Type of Interaction | Consequence of Interaction |

|---|---|---|---|

| Phosphonate Group | Putative catalytic amino acid residues and two water molecules | Hydrogen Bonding | Renders catalytic residues unavailable for catalysis. nih.gov |

| Amino Group | Pyridoxal 5'-phosphate (PLP) cofactor | Covalent Bond (External Aldimine) | Forms a stable complex that is not efficiently processed. nih.gov |

| Entire Ligand-PLP Adduct | Enzyme Active Site | Steric Misalignment | Inhibits efficient Cα proton abstraction, preventing racemization. nih.gov |

In silico target prediction methods leverage large bioactivity databases to identify potential protein targets for a given compound. cam.ac.uk These methods are based on principles such as ligand similarity, where compounds with similar structures are predicted to bind to similar targets. mdpi.com For aminophosphonates, these computational approaches can screen vast libraries of proteins to predict potential interactions, which can then be validated experimentally. researchgate.net The general workflow involves building predictive models based on known compound-target interactions and then using these models to rank potential targets for a new compound. nih.gov

| Prediction Method | Core Principle | Predicted Outcome for a Novel Compound |

|---|---|---|

| Ligand-Based Virtual Screening | Similar molecules exhibit similar biological activities. | A ranked list of potential protein targets based on the known targets of structurally similar compounds. mdpi.com |

| Structure-Based Virtual Screening (Docking) | Predicts the binding affinity and pose of a ligand within the 3D structure of a potential target protein. nih.gov | Identification of targets with high predicted binding affinity and favorable interaction energies. dovepress.com |

| Chemogenomic Models | Integrates chemical information of compounds and genomic information of targets to learn interaction patterns. nih.gov | A probability score for interaction with a wide range of known protein targets. nih.gov |

These computational investigations are crucial, providing a foundational understanding of the molecular interactions that drive the biological activity of this compound. The detailed insights into its binding with alanine racemase serve as a prime example of how molecular docking can rationalize the mechanism of enzyme inhibition.

Chemical Reactivity and Transformation Studies

Deamination Reactions of 1-Aminoalkylphosphonic Acids and Mechanistic Pathways

The deamination of 1-aminoalkylphosphonic acids, a class of compounds to which (S)-(+)-1-Aminoethylphosphonic acid belongs, has been a subject of detailed mechanistic studies. The reaction of these amino acids with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and an acid, does not lead to a single product but rather a complex mixture. This complexity suggests the involvement of highly reactive intermediates that can undergo various subsequent transformations. researchgate.netmdpi.comnih.gov

Research has shown that the deamination of 1-aminoalkylphosphonic acids yields a variety of products, including:

Substitution products: 1-hydroxyalkylphosphonic acids are formed by the replacement of the amino group with a hydroxyl group. mdpi.comresearchgate.net

Elimination products: Derivatives of vinylphosphonic acid are formed through the elimination of the amino group and a proton from an adjacent carbon. mdpi.comresearchgate.net

Rearrangement and substitution products: In some cases, the carbon skeleton rearranges, leading to products like 2-hydroxyalkylphosphonic acids. mdpi.comresearchgate.net

Fragmentation products: Phosphoric acid (H₃PO₄) is consistently observed as a byproduct, indicating a fragmentation of the carbon-phosphorus bond. researchgate.netmdpi.com

The diversity of these products points towards a common mechanistic pathway involving the formation of a diazonium salt as an initial intermediate, which then loses nitrogen gas (N₂) to form a highly reactive carbocation, specifically a 1-phosphonoalkylium ion. researchgate.netmdpi.com The fate of this carbocationic intermediate is dependent on the structure of the starting 1-aminoalkylphosphonic acid and the reaction conditions. mdpi.com

The proposed general mechanism for the deamination of 1-aminoalkylphosphonic acids with nitrous acid can be summarized as follows researchgate.netmdpi.comresearchgate.net:

Diazotization: The primary amino group reacts with nitrous acid to form a diazonium ion.

Formation of a Carbocation: The diazonium ion is unstable and decomposes by releasing nitrogen gas to generate a 1-phosphonoalkylium ion.

Subsequent Reactions of the Carbocation: The carbocation can then undergo several competing reactions:

Nucleophilic attack: Water, being the solvent, can act as a nucleophile, attacking the carbocation to form a 1-hydroxyalkylphosphonic acid.

Elimination: A proton can be eliminated from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond, resulting in a vinylphosphonic acid derivative.

Rearrangement: The carbocation can rearrange to a more stable carbocation, which is then attacked by a nucleophile. For instance, the reaction of 1-amino-2-phenylethylphosphonic acid with HNO₂ yields the rearranged product 2-hydroxy-1-phenylethylphosphonic acid. nih.gov

Fragmentation: The C-P bond can cleave, leading to the formation of phosphoric acid. mdpi.com

The following table summarizes the types of products observed in the deamination of various 1-aminoalkylphosphonic acids.

| Starting Material (1-Aminoalkylphosphonic Acid) | Substitution Product (1-Hydroxy-) | Elimination Product (Vinyl-) | Rearrangement Product | Fragmentation Product |

| General Structure | ✓ | ✓ | ✓ | ✓ |

| 1-Amino-2-phenylethylphosphonic acid | ✓ | ✓ | ✓ | ✓ |

| 3-Amino-3-phosphonopropanoic acid | ✓ | ✓ | ✓ |

This table is a generalized representation based on findings from multiple studies. mdpi.comnih.gov

Emerging Research Directions and Future Avenues

Design and Synthesis of Novel (S)-(+)-1-Aminoethylphosphonic Acid Conjugates and Prodrugs

The development of conjugates and prodrugs of this compound represents a key strategy to improve its antibacterial properties. The core idea is to mask the polar phosphonic acid group, facilitating its transport into bacterial cells, where it is then cleaved to release the active inhibitor.

A prominent example of this approach is the synthesis of phosphonopeptides. These molecules consist of one or more amino acids linked to this compound. A well-known antibacterial agent, Alafosfalin, is a dipeptide composed of L-alanine and L-1-aminoethylphosphonic acid. nih.govnih.gov The synthesis of such phosphonodipeptides and longer phosphonooligopeptides has been a significant area of investigation. acs.org These peptide conjugates are designed to be actively transported into bacterial cells via peptide transport systems. nih.gov Once inside, cellular peptidases cleave the peptide bond, releasing high concentrations of the parent aminophosphonic acid, which can then inhibit its target enzymes. nih.gov

Research in this area focuses on systematically varying the amino acid components of the peptide chain to enhance transport efficiency and antibacterial spectrum. Studies have shown that replacing the L-alanine in Alafosfalin with other common and rare amino acids can lead to more potent antibacterial agents in vitro. acs.org Furthermore, to combat metabolic breakdown of the dipeptides in vivo, more stable phosphonooligopeptides have been developed, which show a broader spectrum of activity. acs.org The design of these conjugates involves a "pro-drug" strategy, where the peptide portion acts as a promoiety to deliver the active phosphonic acid "drug" to its site of action.

Advanced Structural Biology Studies of this compound-Enzyme Complexes

Understanding the precise molecular interactions between this compound and its target enzymes is crucial for the rational design of more potent inhibitors. Advanced structural biology techniques, particularly X-ray crystallography, have provided invaluable insights into these interactions.

A landmark study determined the crystal structure of the complex formed between alanine (B10760859) racemase, a key bacterial enzyme, and the enantiomer, (R)-1-aminoethylphosphonic acid, at a high resolution of 1.6 Å. Alanine racemase is essential for bacterial cell wall synthesis as it converts L-alanine to D-alanine. This structural analysis revealed that the inhibitor forms a stable external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site.

The study showed that the phosphonate (B1237965) group of the inhibitor interacts with key catalytic residues within the active site, making them unavailable for the catalytic reaction. Specifically, the phosphonate oxygens are held in place by hydrogen bonds with four amino acid residues and two water molecules. This binding also causes the cofactor-inhibitor complex to tilt outwards by approximately 20 degrees compared to the native enzyme structure. This altered alignment is not suitable for the crucial step of proton abstraction, further contributing to the potent inactivation of the enzyme. The combination of sequestering catalytic residues and improper alignment for catalysis leads to the formation of a very stable complex, effectively inhibiting the enzyme. While this study was conducted on the (R)-enantiomer, it provides a robust model for how the aminoethylphosphonic acid scaffold interacts with and inhibits alanine racemase.

Chemoenzymatic Synthesis Approaches for Stereoselective Production

The biological activity of 1-aminoethylphosphonic acid is highly dependent on its stereochemistry, making the stereoselective synthesis of the (S)-(+)-enantiomer a critical area of research. Chemoenzymatic methods, which combine chemical synthesis with the high selectivity of biological catalysts, offer an elegant solution to this challenge.

One successful approach involves the enzymatic resolution of a racemic mixture of 1-aminoethylphosphonic acid. This can be achieved using enzymes like lipases, which can selectively acylate one enantiomer, allowing for the separation of the two forms. For instance, researchers have utilized fungal platforms to resolve racemic mixtures of chiral aminophosphonic acids, including 1-aminoethylphosphonic acid. These biocatalytic processes can yield the desired enantiomer with high enantiomeric excess.

Another emerging strategy is the use of enzymes that can directly catalyze the formation of the chiral center. For example, enzyme-promoted aza-Henry reactions are being explored for the synthesis of diaminophosphonic acids. While still in development for this specific compound, such biocatalytic methods hold promise for more efficient and environmentally friendly production of enantiomerically pure this compound. The combination of chemical synthesis to create the basic phosphonate structure and enzymatic catalysis to introduce chirality represents a powerful and growing field in the production of valuable chiral building blocks.

Exploration of Unconventional Biological Targets and Metabolic Pathways

While alanine racemase is a well-established target for this compound, its full range of biological effects may involve other enzymes and metabolic pathways. Research into these "unconventional" targets is crucial for understanding its complete mechanism of action and identifying potential new applications.

As a structural mimic of D-alanine, this compound and its analogs can interfere with various aspects of amino acid metabolism. tandfonline.com When delivered as a phosphonopeptide like Alafosfalin, the released 1-aminoethylphosphonic acid inhibits bacterial cell wall biosynthesis. nih.gov Beyond alanine racemase, studies on the closely related aminomethylphosphonic acid have shown that it also inhibits other key enzymes in the peptidoglycan synthesis pathway, including D-Ala-D-Ala synthetase and UDP-N-acetylmuramyl-L-alanine synthetase. nih.gov This suggests that this compound may also have a multi-target inhibitory effect on this crucial bacterial pathway.

Furthermore, aminophosphonates have been shown to inhibit other classes of enzymes entirely. For example, certain aminophosphonates are effective inhibitors of aminopeptidases, such as cytosolic leucine (B10760876) aminopeptidase (B13392206) and microsomal aminopeptidase. nih.gov These enzymes are involved in protein degradation and turnover, and their inhibition could represent a completely different mechanism of action and therapeutic application for derivatives of this compound. Exploring these alternative targets could lead to the development of novel agents for a wider range of diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the design of novel this compound derivatives is no exception. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods.

AI and ML can be applied to several stages of the development of this compound-based compounds. For instance, machine learning models can be trained on existing data of aminophosphonates and their biological activities to predict the potency of new, untested derivatives. This can significantly accelerate the screening process and prioritize the synthesis of the most promising candidates.

Furthermore, generative AI models can be used to design entirely new conjugates and prodrugs. By learning the principles of molecular recognition from structural data, such as the crystal structure of the alanine racemase-inhibitor complex, these models can propose novel structures that are optimized for binding to the target enzyme. AI can also predict pharmacokinetic properties, helping to design molecules with improved absorption and stability. As the amount of biological and chemical data grows, the power of AI and ML to guide the development of more effective therapies based on the this compound scaffold will continue to increase.

Q & A

Q. What are the primary synthetic routes for obtaining enantiomerically pure (S)-(+)-1-aminoethylphosphonic acid?

- Methodological Answer : Enantiomerically pure this compound can be synthesized via asymmetric catalysis or biocatalytic resolution. A common approach involves the Kabachnik–Fields reaction , which combines aldehydes, amines, and dialkyl phosphites under acidic conditions. For chiral purity, biocatalysts like Rhodotorula toruloides are used to resolve racemic mixtures, achieving >99% enantiomeric excess (e.e.) through selective oxidative deamination of the undesired enantiomer . Another method employs Mannich-type reactions with chiral auxiliaries, followed by hydrolysis of phosphonate esters .

Q. How is the absolute configuration of this compound experimentally validated?

- Methodological Answer : Absolute configuration is determined using polarimetry (optical rotation) and ³¹P NMR spectroscopy with chiral derivatizing agents. For example, tosylation of the amino group enhances optical activity, allowing comparison to reference values (e.g., [α]D⁵⁷₈ = −15.4° for the (R)-enantiomer vs. +15.4° for the (S)-form) . X-ray crystallography of co-crystals with stereospecific enzymes (e.g., proteases) provides additional confirmation .

Advanced Research Questions

Q. How can researchers optimize biocatalytic deracemization of 1-aminoethylphosphonic acid for high enantiopurity?

- Methodological Answer : Key factors include:

- pH control : Maintaining pH 10–11 stabilizes the deprotonated phosphonate group, enhancing substrate binding to microbial enzymes .

- Substrate loading : Lower concentrations (≤10 mM) reduce competitive inhibition in R. toruloides cultures .

- Strain engineering : Directed evolution of oxidoreductases improves catalytic efficiency and enantioselectivity.

- Process monitoring : Use HPLC with chiral columns (e.g., Chiralpak® IA) to track e.e. in real-time .

Q. What mechanisms underlie the enzyme inhibitory activity of this compound?

- Methodological Answer : The compound acts as a transition-state analogue for enzymes utilizing phosphate esters (e.g., phosphatases, proteases). Its phosphonate group mimics the tetrahedral intermediate in hydrolysis reactions, competitively binding active sites. To study this:

Q. How should researchers address contradictions in reported biocatalyst efficiencies for deracemization?

- Methodological Answer : Discrepancies often arise from:

- Strain variability : R. toruloides sub-strains may differ in dehydrogenase expression. Validate strain identity via genomic sequencing .

- Reaction conditions : Temperature (25–30°C optimal) and aeration rates significantly impact enzyme activity .

- Analytical calibration : Standardize ³¹P NMR integration protocols to minimize quantification errors .

Experimental Design & Applications

Q. What strategies enable the use of this compound as a chiral building block in drug development?

- Methodological Answer :

- Peptide mimetics : Incorporate into phosphonopeptide sequences via solid-phase synthesis to mimic protease cleavage sites .

- Structure-activity relationship (SAR) studies : Modify the ethyl group to isopropyl or aryl substituents and assay inhibitory potency against target enzymes (e.g., HIV protease) .

- Radiolabeling : Introduce ³²P isotopes for tracing metabolic pathways in in vitro models .

Q. What analytical techniques are critical for validating synthetic intermediates of this compound?

- Methodological Answer :

- LC-MS/MS : Detects impurities (<0.1%) and confirms molecular ions ([M+H]⁺ = 140.0 m/z).

- ²H NMR : Resolves diastereotopic protons in phosphonate esters.

- X-ray photoelectron spectroscopy (XPS) : Verifies phosphorus oxidation states (binding energy ~133 eV for P⁵⁺) .

Data Interpretation & Contradictions

Q. How can conflicting data on the antimicrobial activity of this compound derivatives be resolved?

- Methodological Answer :

- Standardize assays : Use CLSI broth microdilution guidelines to ensure consistent MIC values across studies .

- Control for stereochemistry : Verify enantiopurity before testing, as racemic mixtures may show reduced activity .

- Check for hydrolysis : Phosphonate esters may degrade in aqueous media, altering bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。